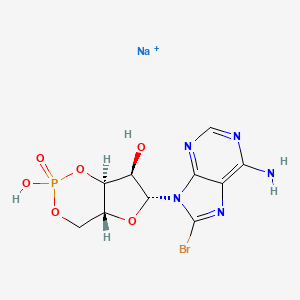

![molecular formula C23H39N5O5S2 B15073052 (2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)

(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

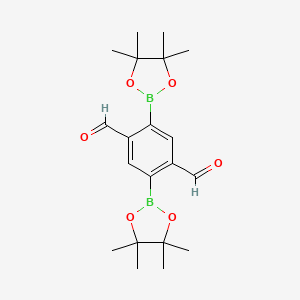

Malformin C is a cyclic pentapeptide isolated from the marine fungus Aspergillus species. It exhibits a range of biological activities, including algicidal, antibacterial, and anticancer properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Malformin C can be synthesized using solid-phase synthesis techniques. The process involves on-resin macrolactamization and disulfide bond formation, followed by concurrent cleavage from the resin . This method allows for the easy preparation of various derivatives, which can be evaluated for their biological activities.

Industrial Production Methods

Industrial production of Malformin C typically involves biological fermentation methods. The compound is produced by cultivating specific strains of Aspergillus niger under controlled conditions. The fermentation broth is then processed to separate and purify Malformin C .

Analyse Des Réactions Chimiques

Types of Reactions

Malformin C undergoes several types of chemical reactions, including:

Oxidation: The disulfide bond in Malformin C can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to yield thiol groups.

Substitution: Amino acid residues in the cyclic pentapeptide can be substituted to create various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.

Substitution: Amino acid substitutions are typically carried out using solid-phase peptide synthesis techniques.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol-containing derivatives.

Substitution: Various cyclic pentapeptide derivatives with altered biological activities.

Applications De Recherche Scientifique

Chemistry

Malformin C is used as a model compound in the study of cyclic peptides and their synthesis. Its unique structure and reactivity make it an excellent candidate for exploring new synthetic methodologies .

Biology

In biological research, Malformin C is studied for its algicidal properties. It has been shown to exhibit dose-dependent algicidal activities against harmful algal blooms, making it a potential candidate for mitigating red tide events .

Medicine

Malformin C has demonstrated significant anticancer potential. It inhibits the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. its therapeutic index is relatively low, limiting its use as an anticancer drug .

Industry

In the industrial sector, Malformin C is explored for its antibacterial properties. It shows activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents .

Mécanisme D'action

Malformin C exerts its effects through multiple mechanisms. In cancer cells, it induces G2/M phase arrest and promotes apoptosis through the upregulation of phospho-histone H2A.X, p53, cleaved CASPASE 3, and LC3 . In algae, it increases reactive oxygen species levels, damages superoxide dismutase activity, and leads to the generation of malondialdehyde contents, ultimately causing cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Malformin A: Another cyclic pentapeptide with similar biological activities.

Malformin B: Exhibits similar algicidal and antibacterial properties.

Argimicin A: A pentapeptide from Sphingomonas species with algicidal activity.

Uniqueness

Malformin C is unique due to its potent algicidal activity against harmful algal blooms and its significant anticancer potential. Its ability to induce multiple forms of cell death, including necrosis, apoptosis, and autophagy, sets it apart from other similar compounds .

Propriétés

Formule moléculaire |

C23H39N5O5S2 |

|---|---|

Poids moléculaire |

529.7 g/mol |

Nom IUPAC |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-sulfanylidenepropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpent-4-enoyl]amino]-4-methylpentanethioic S-acid |

InChI |

InChI=1S/C23H39N5O5S2/c1-11(2)8-15(20(30)26-16(23(33)35)9-12(3)4)25-22(32)18(13(5)6)28-21(31)17(10-34)27-19(29)14(7)24/h10,12-18H,1,8-9,24H2,2-7H3,(H,25,32)(H,26,30)(H,27,29)(H,28,31)(H,33,35)/t14-,15-,16+,17-,18+/m1/s1 |

Clé InChI |

OCOJQERGBWDTLE-SFFUCWETSA-N |

SMILES isomérique |

C[C@H](C(=O)N[C@H](C=S)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC(=C)C)C(=O)N[C@@H](CC(C)C)C(=O)S)N |

SMILES canonique |

CC(C)CC(C(=O)S)NC(=O)C(CC(=C)C)NC(=O)C(C(C)C)NC(=O)C(C=S)NC(=O)C(C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine](/img/structure/B15072975.png)

![2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)

![9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene](/img/structure/B15073005.png)

![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)

![2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)

![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)

![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)